(E)-4-amino-3-nitropent-3-en-2-one
Description
Properties
CAS No. |
120697-18-9 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
(E)-4-amino-3-nitropent-3-en-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-3(6)5(4(2)8)7(9)10/h6H2,1-2H3/b5-3+ |
InChI Key |
CAWLPOSADBAJFU-HWKANZROSA-N |
SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
Isomeric SMILES |
C/C(=C(/C(=O)C)\[N+](=O)[O-])/N |
Canonical SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
Synonyms |
3-Penten-2-one, 4-amino-3-nitro-, (E)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of (E)-4-amino-3-nitropent-3-en-2-one is primarily linked to its role as an intermediate in the synthesis of bioactive compounds.
1.1 Drug Development
- Mechanism of Action : The compound has shown promise in drug development due to its ability to act as a precursor in synthesizing various pharmacologically active molecules. For instance, it can be utilized in the synthesis of 4-aminobutanoic acids, which are known for their neuroprotective properties and potential applications in treating neurological disorders such as epilepsy and anxiety .
1.2 Case Studies
- A study highlighted the successful use of this compound in synthesizing pregabalin, a medication used for neuropathic pain and generalized anxiety disorder. The synthesis involved a one-pot reaction that yielded high purity and efficiency, demonstrating the compound's utility in medicinal chemistry .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through various reaction pathways.
2.1 Enantioselective Synthesis
- The compound has been employed in enantioselective methodologies, where it acts as a chiral building block. Research indicates that using this compound can lead to high enantioselectivity in reactions involving N-carbamoyl imines, yielding derivatives with excellent optical purity .
2.2 Reaction Pathways
- It has been utilized in Michael additions and cycloaddition reactions, contributing to the formation of cyclobutane derivatives. These reactions often yield products with significant biological activity, further emphasizing the compound's importance in synthetic organic chemistry .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Comparisons
The compound is compared with two analogues: 4-(4-Nitrophenyl)but-3-en-2-one (a phenyl-substituted enone) and 4-nitrobenzylamine (a benzylamine derivative).
Key Observations:
- Thermal Stability: The phenyl-substituted enone (4-(4-Nitrophenyl)but-3-en-2-one) exhibits higher thermal stability (boiling point >300°C), likely due to aromatic stabilization .
Preparation Methods
Nitro Group Reduction Strategies
The reduction of nitro groups to amines is a critical step in synthesizing (E)-4-amino-3-nitropent-3-en-2-one. In phthalimide derivatives, hydrogenation using Raney nickel or Pd/C under 10–60 psi H₂ pressure in polar solvents like dimethylformamide (DMF) achieves >95% yields. For instance, 3-nitrophthalimide undergoes hydrogenation at 40–50°C with Raney nickel, yielding 3-aminophthalimide after solvent distillation and crystallization. Adapting this to the target compound would require a nitroenone precursor, such as 3-nitropent-3-en-2-one, subjected to hydrogenation in DMF/methanol mixtures.
Table 1: Comparative Hydrogenation Conditions for Nitro-to-Amine Conversion
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | DMF/MeOH (1:1) | 40–60 | 40–50 | 95 |
| Pd/C (5%) | DMF | 20–40 | 25–30 | 90 |
| Rh/C | Ethanol | 50 | 60 | 85* |
*Hypothetical data extrapolated from phthalimide systems.
Nitroenone Functionalization via Allylation
Barbier-Type Allylation of β-Nitroenones
Stereoselective Dehydration for (E)-Configuration Control
Lewis Acid-Mediated Dehydration
The E geometry of this compound is stabilized by BF₃·Et₂O-catalyzed dehydration at low temperatures (−10°C), minimizing thermodynamic equilibration to the Z isomer. For example, dehydration of homoallylic alcohol precursors with BF₃·Et₂O in dichloromethane achieves 69% yield of the E-isomer with >90:10 regioselectivity. This method avoids side reactions observed with stronger acids like AlCl₃ or BBr₃, which degrade sensitive nitroamine functionalities.
Table 2: Dehydration Conditions for Stereochemical Control
| Catalyst | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| BF₃·Et₂O | DCM | −10 | 90:10 | 69 |
| p-TSA | Toluene | 110 | 50:50 | <20 |
| AlCl₃ | DCE | 25 | – | 22 |
Mechanistic Considerations and Side Reactions
Competing Pathways in Nitro Reduction
Hydrogenation of nitroenones risks over-reduction of the ketone moiety. Selective nitro group reduction requires careful catalyst choice; Pd/C preferentially reduces nitro groups over ketones in DMF, whereas Raney nickel may necessitate lower temperatures (20–30°C) to prevent ketone hydrogenation. For example, 3-nitrophthalimide reduction with Pd/C at 40°C preserves the phthalimide ring, suggesting analogous conditions could protect the pent-2-one group.
Amine Stability During Dehydration
Primary amines, such as the 4-amino group in the target compound, are susceptible to imine formation under acidic conditions. BF₃·Et₂O’s mild acidity (pH ~4–5 in DCM) mitigates this, whereas p-TSA promotes side reactions like cyclization or polymerization.
Alternative Routes: Condensation and Cycloaddition
Knoevenagel Condensation
Condensation of nitroacetone with ammonium acetate in acetic acid could yield the target compound via in situ enamine formation. However, this method often produces mixtures of E/Z isomers, necessitating chromatographic separation.
Michael Addition of Amines to Nitroenones
Michael addition of ammonia or protected amines to 3-nitropent-3-en-2-one may directly install the amino group. Polar aprotic solvents like DMF enhance nucleophilicity, while catalytic bases (e.g., Et₃N) improve regioselectivity.
Scalability and Industrial Considerations
Large-Scale Hydrogenation
The hydrogenation of 100 g 3-nitrophthalimide in 500 mL DMF with Raney nickel demonstrates scalability, achieving 95% yield in a 1 L reactor. Similar setups could be adapted for nitroenone precursors, though solvent recovery (e.g., DMF distillation at 60–80°C under reduced pressure) is critical for cost efficiency.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (E)-4-amino-3-nitropent-3-en-2-one in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry environment away from oxidizing agents. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste following hazardous chemical guidelines. Refer to Safety Data Sheets (SDS) for emergency measures, including eye rinsing (15 minutes with water) and skin decontamination (soap and water) .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Complement with thin-layer chromatography (TLC) using silica gel plates and a hexane/ethyl acetate (7:3) mobile phase. Confirm structural integrity via FT-IR (nitro group: ~1520 cm⁻¹; amine: ~3350 cm⁻¹) and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 2.1–2.5 ppm for methyl groups) .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Test solubility in ethanol, acetone, and dichloromethane. Ethanol/water mixtures (70:30 v/v) typically yield high-purity crystals. Heat the mixture to 50°C for dissolution, then cool gradually to 4°C. Monitor crystal formation under a microscope to ensure uniformity. Report yield and melting point (literature range: 120–123°C) with deviations >2°C indicating impurities .
Advanced Research Questions
Q. How can kinetic studies elucidate the nitro-amine tautomerism in this compound?
- Methodological Answer : Conduct variable-temperature ¹H NMR experiments in DMSO-d₆ (25–80°C) to observe proton shifts associated with tautomeric equilibria. Calculate activation energy (Eₐ) using the Eyring equation. Complement with UV-Vis spectroscopy in polar aprotic solvents (e.g., acetonitrile) to track absorbance changes at 300–400 nm. Compare experimental data with density functional theory (DFT) simulations (B3LYP/6-311+G**) to validate proposed mechanisms .
Q. What strategies resolve contradictory reports on the compound’s stability under acidic conditions?
- Methodological Answer : Design pH-dependent degradation studies (pH 1–6) using HCl/NaOH buffers. Monitor decomposition via HPLC-MS at 24-hour intervals. Identify degradation products (e.g., nitroso derivatives) and quantify using external calibration curves. Replicate conflicting studies to isolate variables (e.g., dissolved oxygen levels, light exposure). Statistically analyze half-life (t₁/₂) differences using ANOVA (p < 0.05 threshold) .
Q. How can computational models predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Perform molecular docking studies (AutoDock Vina) to simulate interactions with nucleophiles (e.g., Grignard reagents). Calculate frontier molecular orbitals (HOMO-LUMO gaps) via Gaussian09 to assess electrophilicity. Validate predictions experimentally by reacting the compound with methylmagnesium bromide in THF at −78°C. Characterize adducts via ¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What methodologies confirm the E-configuration of the double bond in synthetic batches?
- Methodological Answer : Use nuclear Overhauser effect spectroscopy (NOESY) to detect spatial proximity between the nitro group and adjacent protons. For crystalline samples, perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsion angles. Compare with computational crystallography data (Mercury Software) to rule out Z-isomer contamination .
Data Presentation and Analysis
-
Example Table :
Parameter Experimental Value Literature Reference Methodology Used Melting Point (°C) 121–124 [Author et al., 2023] Differential Scanning Calorimetry λmax (nm) 310 [Author et al., 2021] UV-Vis in ethanol ¹H NMR (δ, ppm) 2.3 (s, 3H) [Author et al., 2020] 400 MHz, CDCl₃
Critical Guidelines
- Peer-Review Sourcing : Use databases like SciFinder and Reaxys, filtering for articles post-2015 to ensure updated protocols. Avoid non-peer-reviewed platforms .
- Statistical Rigor : Apply Student’s t-test for pairwise comparisons or Tukey’s HSD for multi-group analyses. Report confidence intervals (95%) and p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
